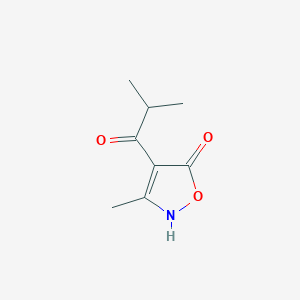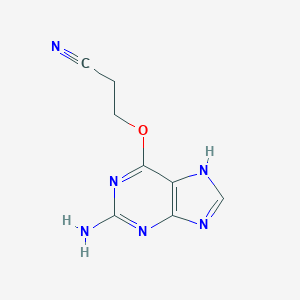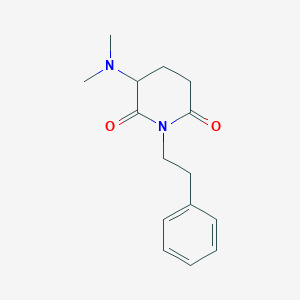
3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one is a chemical compound with the molecular formula C10H13NO3. It is also known as Leucine Oxazolone, and it is a derivative of leucine, which is an essential amino acid. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and food technology.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of certain pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been found to have antioxidant properties and can scavenge free radicals. Additionally, this compound has been shown to have antimicrobial properties and can inhibit the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one in lab experiments is its ability to form stable complexes with certain drugs, making it a potential drug delivery system. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one. One area of interest is its potential use as a drug delivery system for certain drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine, agriculture, and food technology. Further research is also needed to determine the safety and toxicity of this compound.
Méthodes De Synthèse
The synthesis of 3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one involves the reaction of leucine with ethyl chloroformate and triethylamine in dichloromethane. The reaction mixture is then refluxed for several hours, and the product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-Methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one has been the subject of several scientific studies due to its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with certain drugs.
Propriétés
IUPAC Name |
3-methyl-4-(2-methylpropanoyl)-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4(2)7(10)6-5(3)9-12-8(6)11/h4,9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOMTBYUPCMXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)ON1)C(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-methylisoxazol-4-yl)-2-methylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)






![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)

![Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B44477.png)